Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate, also known as methyl p-methoxymandelate, is an organic compound with the molecular formula C10H12O4. It is a derivative of mandelic acid, where the carboxyl group is esterified with methanol, and the phenyl ring is substituted with a methoxy group at the para position. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate can be synthesized through the Fischer–Speier esterification method. This involves the reaction of mandelic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to yield the ester. The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of mandelic acid, p-methoxy-, methyl ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to isolate the desired ester. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to mandelic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to produce corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Mandelic acid and methanol.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its use in drug delivery systems and as a precursor to pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of mandelic acid, p-methoxy-, methyl ester involves its interaction with biological molecules and pathways. The ester can be hydrolyzed to release mandelic acid, which can then interact with cellular targets. Mandelic acid is known to inhibit certain enzymes and disrupt microbial cell walls, leading to its antimicrobial effects. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: The parent compound, lacking the methoxy group and esterification.
Ethyl p-methoxymandelate: Similar structure but with an ethyl ester instead of a methyl ester.
Phenylglycolic acid: Similar structure but without the methoxy substitution.
Uniqueness
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate is unique due to the presence of both the methoxy group and the ester functionality. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
13305-14-1 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3 |
InChI Key |
RXVKSXZEZOODTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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